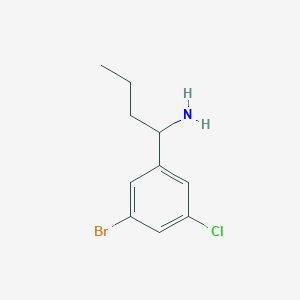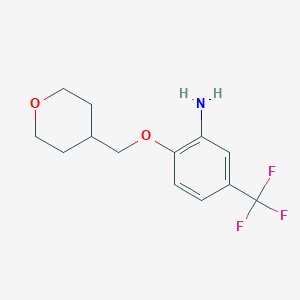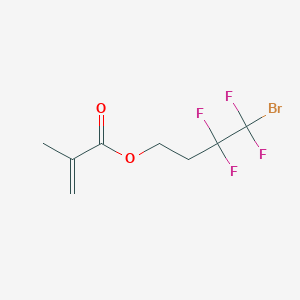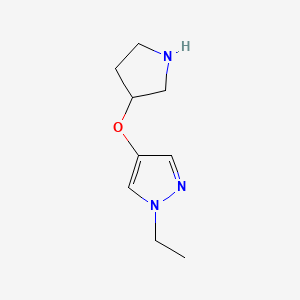
Methyl 2-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-phenyl)-propionic acid methyl ester, also known as methyl 2-(4-methylphenyl)propanoate, is an organic compound that belongs to the class of esters. It is derived from 2-(4-Methyl-phenyl)-propionic acid and methanol. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(4-Methyl-phenyl)-propionic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2-(4-Methyl-phenyl)-propionic acid+MethanolAcid Catalyst2-(4-Methyl-phenyl)-propionic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of 2-(4-Methyl-phenyl)-propionic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(4-Methyl-phenyl)-propionic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(4-Methyl-phenyl)-propionic acid and methanol.
Reduction: 2-(4-Methyl-phenyl)-propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(4-Methyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-phenyl)-propionic acid methyl ester depends on its specific application. In the context of drug development, it may act as a prodrug that is metabolized in the body to release the active compound, 2-(4-Methyl-phenyl)-propionic acid. This active compound can inhibit the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-phenyl)-propionic acid: The parent acid of the ester, used in similar applications.
Methyl 2-phenylpropanoate: An ester with a similar structure but without the methyl group on the phenyl ring.
Ethyl 2-(4-Methyl-phenyl)propanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
2-(4-Methyl-phenyl)-propionic acid methyl ester is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChI Key |
FHMQHCLTSCTWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)



![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)


